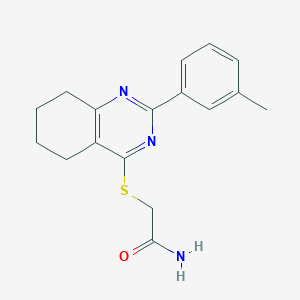
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile, also known as FMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMN is a fluorescent probe that is commonly used to study protein-protein interactions, enzymatic activity, and cellular signaling pathways.
Applications De Recherche Scientifique
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study protein-protein interactions and enzymatic activity. 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can also be used to study cellular signaling pathways, such as the regulation of intracellular calcium levels. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide.
Mécanisme D'action
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile works by binding to specific proteins or enzymes and emitting fluorescence when excited by light. The fluorescence intensity of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is directly proportional to the amount of protein or enzyme present, making it an excellent tool for quantifying protein-protein interactions and enzymatic activity. 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can also be used to monitor changes in intracellular calcium levels, as it binds to calcium ions and emits fluorescence when calcium levels increase.
Biochemical and Physiological Effects:
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in vitro experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is its high sensitivity and specificity for protein-protein interactions and enzymatic activity. It is also a non-toxic compound that can be used in vitro without harming living organisms. However, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has some limitations, including its limited photostability, which can affect the accuracy of fluorescence measurements over time. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile is not suitable for in vivo experiments, as it cannot penetrate cell membranes.
Orientations Futures
There are several future directions for the use of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile in scientific research. One potential application is the development of biosensors for the detection of specific analytes in living organisms. Another potential direction is the use of 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile in the development of new drugs for the treatment of various diseases. Additionally, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile could be used in the development of new imaging techniques for the visualization of cellular signaling pathways. Overall, 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile has the potential to be a valuable tool for scientific research in the future.
Méthodes De Synthèse
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile can be synthesized through a multi-step process that involves the reaction of 2-fluoro-6-nitroaniline with acetylacetone to form 2-fluoro-6-formyl-N-methylaniline. This intermediate is then reacted with acetonitrile and potassium carbonate to form 3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile. The final product can be purified using column chromatography.
Propriétés
IUPAC Name |
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-14(7-3-6-13)11-9(8-15)4-2-5-10(11)12/h2,4-5,8H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFXCPMUSOLRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C=CC=C1F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluoro-6-formyl-N-methylanilino)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)



![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)